molecular formula C11H8ClNO B1433722 1-(4-Chloroquinolin-6-yl)ethanone CAS No. 859962-03-1

1-(4-Chloroquinolin-6-yl)ethanone

Cat. No. B1433722
M. Wt: 205.64 g/mol
InChI Key: ZUZBRAIAQJWZGG-UHFFFAOYSA-N
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Description

“1-(4-Chloroquinolin-6-yl)ethanone” is a chemical compound with the molecular formula C11H8ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of “1-(4-Chloroquinolin-6-yl)ethanone” consists of a quinoline ring attached to an ethanone group . The quinoline ring contains a benzene ring fused with a pyridine ring .

Scientific Research Applications

Antioxidant and Anti-Diabetic Applications

1-(4-Chloroquinolin-6-yl)ethanone, along with its derivatives, has shown promising results in antioxidant activities. These compounds, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) and others, have been found effective in reducing high glucose levels in the human body, suggesting potential as anti-diabetic agents. Their binding interactions with calf thymus DNA (CT-DNA) and molecular docking analyses indicate a strong basis for their use in medical applications related to oxidative stress and diabetes management (Murugavel et al., 2017).

Structural and Vibrational Spectroscopic Studies

The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), a close relative of 1-(4-Chloroquinolin-6-yl)ethanone, has been synthesized and subjected to various structural and vibrational spectroscopic studies. This includes single crystal X-ray diffraction, FTIR, NMR spectral analysis, and DFT computations, providing a comprehensive understanding of its structural properties and potential applications in various fields (Murugavel et al., 2016).

Cancer Management

In the realm of cancer management, novel derivatives of 1-(4-Chloroquinolin-6-yl)ethanone have been synthesized, exhibiting significant cytotoxicity against human breast and prostate cancer cell lines. These derivatives, particularly 1‐4‐(7‐chloroquinolin‐4‐yl)piperazin‐1‐yl)‐2‐(N‐substituted‐amino)‐ethanone, have shown potential as VEGFR‐II inhibitors, a critical pathway in cancer treatment (Aboul-Enein et al., 2017).

Synthesis and Crystal Structure Investigation

The novel synthesis approaches and crystal structure investigations of compounds related to 1-(4-Chloroquinolin-6-yl)ethanone offer insights into new methodologies for creating compounds with potential pharmaceutical applications. These include techniques such as regioselective O-alkylation and the creation of complexes with varying metal ions, opening avenues for further research in medicinal chemistry and drug design (Gund et al., 2012).

Future Directions

Quinoline derivatives, including “1-(4-Chloroquinolin-6-yl)ethanone”, have shown promise in various areas of medicine, including as antimicrobial, antiviral, and anticancer agents . Future research may focus on synthesizing and investigating new structural prototypes with more effective biological activity .

properties

IUPAC Name

1-(4-chloroquinolin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZBRAIAQJWZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloroquinolin-6-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HF Mohssen, NM Ali, HA Ali - International Journal of ChemTech …, 2016 - researchgate.net
The present work deals with the synthesis of arylated quinolines. The reaction of substituted aniline with meldrum acid in presence of tri methyl orthformate gives anilinebis (methylene …
Number of citations: 3 www.researchgate.net

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